EpiwulignanA1
Description
Epiwulignan A1 (CAS: 117047-76-4), also known as Wulignan A1 or (-)-Arisantetralone, is a lignan-derived compound with the molecular formula C₂₀H₂₂O₅ and a molecular weight of 342.39 g/mol . Structurally, it features a naphthalenone core substituted with hydroxyl, methoxy, and dimethyl groups, and it is stereochemically defined as (2S,3S,4R) .
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2R,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11-,19-/m1/s1 |
InChI Key |
PSFZYOUCEGTRJM-XCJKDKRRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EpiwulignanA1 involves several steps, including the formation of the lignan skeleton through cyclization reactions. The specific synthetic routes and reaction conditions for this compound are not well-documented in the literature. general methods for lignan synthesis often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through in vitro cultures of Schisandra henryi. This method involves optimizing culture conditions to maximize the production of lignans, including this compound. Techniques such as microshoot and callus cultures, along with the use of specific growth regulators, have been employed to enhance lignan production .
Chemical Reactions Analysis
Types of Reactions: EpiwulignanA1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized lignan derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
EpiwulignanA1 has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Chemistry: this compound is used as a model compound in studies involving lignan synthesis and structural modification. Researchers explore various synthetic routes and reaction conditions to optimize the production of lignans.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in biological systems.
Medicine: this compound is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Industry: The compound is used in the development of nutraceuticals and dietary supplements due to its health-promoting properties. It is also explored for its potential use in cosmetic formulations for its antioxidant effects.
Mechanism of Action
The mechanism of action of EpiwulignanA1 involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells. This activity is mediated through its ability to donate electrons and neutralize reactive oxygen species.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the inflammatory response.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by blocking cell cycle progression at specific checkpoints.
Comparison with Similar Compounds
Comparison with Similar Compounds
Epiwulignan A1 belongs to a class of tetralone and naphthalenone derivatives. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Complexity :
- Epiwulignan A1 exhibits greater structural complexity compared to 6-Methoxy-2-phenyltetralone and 6,7-Dimethoxy-1-tetralone due to its additional hydroxyl group and stereochemical configuration. This complexity may enhance its binding affinity to biological targets, such as enzymes involved in oxidative stress pathways .
Bioactivity Profile :
- While 6-Methoxy-2-phenyltetralone (CAS 1769-84-2) is reported to inhibit fungal growth and specific enzymes, Epiwulignan A1’s hydroxyl groups likely contribute to its superior antioxidant capacity .
- 6,7-Dimethoxy-1-tetralone (CAS 13575-75-2) lacks hydroxyl substituents, which correlates with its primary use in neuroprotection studies rather than direct anti-inflammatory applications .
In contrast, methoxy-rich compounds like 6,7-Dimethoxy-1-tetralone exhibit higher lipophilicity (LogP ~2.15), favoring blood-brain barrier penetration .
Regulatory and Safety Considerations :
- Regulatory guidelines for biosimilars (e.g., EU and US frameworks) emphasize comparative assessments of stability and bioequivalence for structurally related compounds . For Epiwulignan A1, such comparisons would require rigorous pharmacokinetic studies against its analogs to establish safety margins and therapeutic equivalence .
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